H-DL-Ala-DL-Ala-DL-Val-DL-Ala-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Val-DL-Leu-DL-Leu-DL-Ala-DL-Leu-DL-Leu-DL-Ala-DL-Pro-DL-Val-DL-Gln-DL-Arg-DL-Lys-DL-Arg-DL-Gln-DL-Lys-DL-Leu-DL-Met-DL-Pro-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

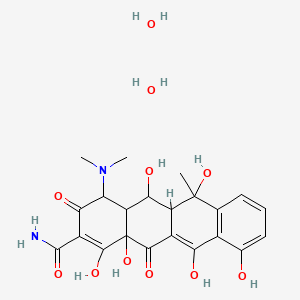

SN50 is a cell-permeable inhibitor of nuclear factor kappa B (NF-κB) translocation. It is widely used in scientific research due to its ability to inhibit the translocation of NF-κB, a protein complex that plays a crucial role in regulating the immune response to infection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

SN50 is synthesized through peptide synthesis techniques. The compound is derived from the nuclear localization sequence of NF-κB, making it a synthetic peptide . The synthesis involves the sequential addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) methods. The reaction conditions include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of SN50 involves large-scale peptide synthesis using automated peptide synthesizers. These machines can produce large quantities of the peptide with high purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

SN50 primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as it is a stable peptide compound.

Common Reagents and Conditions

The synthesis of SN50 involves the use of amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), and protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) to protect the amino groups during the synthesis .

Major Products Formed

The major product formed during the synthesis of SN50 is the peptide itself. The final product is purified to remove any side products or impurities that may have formed during the synthesis process .

Aplicaciones Científicas De Investigación

SN50 has a wide range of applications in scientific research, particularly in the fields of biology and medicine. It is used to study the role of NF-κB in various cellular processes, including inflammation, immune response, and cell survival . Some specific applications include:

Inflammation Research: SN50 is used to investigate the role of NF-κB in inflammatory diseases such as arthritis and inflammatory bowel disease.

Cancer Research: SN50 is used to study the involvement of NF-κB in cancer progression and to evaluate potential therapeutic strategies targeting NF-κB.

Neurodegenerative Diseases: SN50 is used to explore the role of NF-κB in neurodegenerative diseases such as Alzheimer’s disease.

Vaccine Development: SN50 is used as an immune potentiator in vaccine formulations to enhance the immune response.

Mecanismo De Acción

SN50 exerts its effects by inhibiting the translocation of NF-κB from the cytoplasm to the nucleus. NF-κB is normally held in the cytoplasm by an inhibitor protein called IκB. Upon activation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. SN50 inhibits this translocation process, thereby preventing NF-κB from activating its target genes .

Comparación Con Compuestos Similares

SN50 is unique in its ability to specifically inhibit the translocation of NF-κB. Similar compounds include:

SN50M: A modified version of SN50 with enhanced stability and potency.

PDTC (Pyrrolidine dithiocarbamate): An antioxidant that also inhibits NF-κB activation but through a different mechanism.

BAY 11-7082: An inhibitor of IκB phosphorylation, preventing the degradation of IκB and thus inhibiting NF-κB activation.

SN50 stands out due to its specific mechanism of action and its effectiveness in various research applications.

Propiedades

Fórmula molecular |

C129H230N36O29S |

|---|---|

Peso molecular |

2781.5 g/mol |

Nombre IUPAC |

1-[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[2-[[2-[2-(2-aminopropanoylamino)propanoylamino]-3-methylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140) |

Clave InChI |

FAWLNURBQMTKEB-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)

![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)

![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate](/img/structure/B13383493.png)

![1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)

![2-[[1-(2,6-Diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B13383499.png)

![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)

![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)

![Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate](/img/structure/B13383539.png)